5-Methyloxepan-2-one
Description
Contextualizing Lactone Monomers in Advanced Materials Research
Lactones serve as foundational monomers for the synthesis of aliphatic polyesters, a significant class of polymers valued for their biodegradability and biocompatibility mdpi.comrsc.orgsolubilityofthings.comnih.govacs.orgacs.orgmdpi.com. Through ring-opening polymerization (ROP), initiated by various catalysts, lactone monomers polymerize to form linear polyester (B1180765) chains. This process allows for precise control over molecular weight, dispersity, and architecture, enabling the creation of materials tailored for specific advanced applications acs.orgmdpi.comresearcher.liferesearchgate.net.
The resulting polyesters find extensive use in diverse fields, including biomedical engineering for applications such as drug delivery systems, tissue scaffolds, and resorbable implants, owing to their favorable degradation profiles and low toxicity solubilityofthings.comnih.govacs.org. Beyond the biomedical sector, lactone-based polymers are increasingly important in sustainable materials development, offering eco-friendly alternatives for packaging, coatings, and adhesives mdpi.comsolubilityofthings.comnih.gov. The ability to tune the properties of these polymers by selecting different lactone monomers or by creating copolymers further enhances their utility in advanced materials research rsc.orgacs.org.
Significance of Seven-Membered Lactones as Building Blocks
Seven-membered lactones, specifically oxepan-2-ones, represent a key structural motif in organic chemistry and polymer science. While five- and six-membered lactones are more commonly known for their direct polymerization into widely used materials like polylactides (PLAs) and poly(ε-caprolactone)s (PCLs) respectively, oxepan-2-ones also offer unique advantages as building blocks ontosight.aitandfonline.comcymitquimica.com. The seven-membered ring structure, while possessing less inherent ring strain compared to smaller lactones, can still undergo ring-opening polymerization, albeit with different kinetic and thermodynamic considerations acs.orgmdpi.com.
Oxepan-2-one derivatives are valuable intermediates in organic synthesis, contributing to the construction of complex molecules, including pharmaceuticals and agrochemicals ontosight.ai. Their synthesis often involves methods such as the Baeyer-Villiger oxidation of corresponding cyclic ketones, a well-established route for lactone formation google.comgoogle.comrsc.orgrsc.orgliverpool.ac.ukumich.edupsu.edu. The incorporation of substituents onto the oxepan-2-one ring can significantly influence the properties of the resulting polymers, opening avenues for the design of novel functional materials psu.eduresearchgate.net.
Structural Characteristics of 5-Methyloxepan-2-one as a Representative Monomer
This compound is a specific example of a substituted seven-membered lactone, featuring a methyl group at the fifth carbon atom of the oxepane (B1206615) ring liverpool.ac.uknih.govbiosynth.com. Its molecular structure comprises a seven-membered heterocyclic ring containing an ester linkage, characteristic of lactones, with the methyl substituent influencing its stereochemistry and reactivity.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₁₂O₂ | nih.gov |
| Molecular Weight | 128.17 g/mol | nih.gov |
| CAS Number | 2549-42-0 (Synonym) / 33660-02-5 (Related) | nih.gov |
| Synonyms | gamma-methyl-epsilon-caprolactone | nih.gov |
The synthesis of this compound is typically achieved through the Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639), a process that inserts an oxygen atom adjacent to the carbonyl group of the ketone to form the lactone ring google.comgoogle.comrsc.orgrsc.orgliverpool.ac.uk. This synthetic route provides access to this specific substituted oxepan-2-one, making it available for further study and application as a monomer.
As a monomer, this compound can undergo ring-opening polymerization (ROP) to yield polyesters. The presence of the methyl substituent can influence the polymerization kinetics, the properties of the resulting polymer, such as its glass transition temperature (Tg) and crystallinity, and potentially its biodegradability liverpool.ac.uk. Research into substituted lactones like this compound is crucial for developing polymers with precisely engineered characteristics for niche applications in materials science liverpool.ac.uk. Furthermore, the synthesis of enantiomerically pure forms of such substituted lactones opens possibilities for creating chiral polymers with unique optical or recognition properties doi.org.
Table 2: General Overview of Lactone Monomers in Polymer Science
| Lactone Type | Representative Monomer | Ring Size | Primary Applications | Key Polymerization Method |
| Gamma-Lactones | γ-Butyrolactone | 5-membered | Biodegradable polymers, solvents, pharmaceuticals | ROP |
| Delta-Lactones | δ-Valerolactone | 6-membered | Biodegradable polymers, coatings, dispersants | ROP |
| Epsilon-Lactones | ε-Caprolactone | 7-membered | Biodegradable polyesters (PCL), biomedical applications, drug delivery, plastics | ROP |
| Substituted Lactones | This compound | 7-membered | Tailored polyesters, advanced materials | ROP |
Structure
3D Structure
Properties
IUPAC Name |
5-methyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMFQWTDCWMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33660-02-5 | |
| Details | Compound: 2-Oxepanone, 5-methyl-, homopolymer | |
| Record name | 2-Oxepanone, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33660-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyloxepan 2 One
Traditional Chemical Synthesis Approaches
Traditional chemical synthesis methods for 5-methyloxepan-2-one largely center around the Baeyer-Villiger oxidation, a well-established reaction for converting ketones into esters and cyclic ketones into lactones.
The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to a carbonyl group, typically using peroxyacids or peroxides as oxidants wikipedia.orgrsc.orgsigmaaldrich.comsigmaaldrich.comslideshare.netpearson.comlibretexts.org. For the synthesis of this compound, the process involves the oxidation of 4-methylcyclohexanone (B47639).
Baeyer-Villiger Oxidation of Cyclic Ketones
Mechanistic Investigations and Regioselectivity
The Baeyer-Villiger oxidation proceeds through a two-step mechanism: an initial nucleophilic attack by the peroxyacid on the carbonyl carbon to form a Criegee intermediate, followed by the migration of an alkyl or aryl group from the carbon to the adjacent oxygen atom, leading to the formation of the ester or lactone organic-chemistry.orgacs.orgacs.orgrsc.org. The regioselectivity of the reaction, particularly in unsymmetrical ketones, is governed by the migratory aptitude of the substituents attached to the carbonyl group. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl organic-chemistry.orgacs.orglibretexts.org. In the case of 4-methylcyclohexanone, the migration of the carbon atom bearing the methyl group or the adjacent methylene (B1212753) group dictates the regiochemical outcome. While specific studies on the regioselectivity of 4-methylcyclohexanone oxidation to this compound are not extensively detailed in the provided search results, the general principles suggest that the insertion of oxygen can occur on either side of the carbonyl, potentially yielding isomeric lactones. However, the predominant product is typically the one formed by the migration of the more substituted or electron-donating group. Ring strain can also influence the reaction pathway and regioselectivity in cyclic systems nih.gov.
Catalytic Systems in Baeyer-Villiger Oxidation: Metal-Based and Metal-Free Approaches
A variety of catalytic systems have been developed to enhance the efficiency, selectivity, and sustainability of the Baeyer-Villiger oxidation.
Metal-Based Catalysts: Transition metal complexes are frequently employed as catalysts. Examples include:
Lewis Acids: Aluminum trichloride (B1173362) (AlCl₃) has been used with hydrogen peroxide in ethanol (B145695) for the oxidation of cyclic ketones to lactones researchgate.net. Metal triflates, such as Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), have also been utilized, often in conjunction with peracids like m-CPBA, to accelerate the reaction and improve yields and enantioselectivity in certain substrates rsc.orgrsc.org.
Heterogeneous Catalysts: Nanocatalysts like Fe₃O₄@Ag-Cu have demonstrated efficacy with hydrogen peroxide biolmolchem.com. Silica-supported transition metal oxides and complexes, such as Co₃O₄/SiO₂ and tin-containing zeolites (e.g., Sn-doped hydrotalcite), have been reported for their activity and selectivity in Baeyer-Villiger oxidations using hydrogen peroxide sigmaaldrich.comresearchgate.netresearchgate.net. These heterogeneous catalysts offer advantages in terms of recyclability and ease of separation.
Metal-Free and Organocatalytic Systems: The development of organocatalysts has provided greener alternatives.
Organocatalysts: 10-Methylacridinium has been reported as an effective organocatalyst for the Baeyer-Villiger oxidation of cyclobutanones using hydrogen peroxide, offering a metal-free approach tcichemicals.com. Chiral phosphoric acids, such as (S)-STRIP, have been employed for asymmetric Baeyer-Villiger oxidations, enabling kinetic resolution of cyclobutanones and synthesis of prostaglandins (B1171923) thieme-connect.com. Peptide-based catalysts have also shown promise in influencing regio- and enantioselectivity through hydrogen-bonding interactions acs.orgnih.gov.
Biomimetic Catalysis: Planar-chiral bisflavin catalysts have been used to achieve asymmetric Baeyer-Villiger oxidations with hydrogen peroxide, demonstrating good enantiomeric excess organic-chemistry.org.
Optimization of Reaction Conditions and Solvent Effects
Optimizing reaction conditions is crucial for maximizing yield and selectivity in the Baeyer-Villiger oxidation.
Oxidants: Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide (H₂O₂) sigmaaldrich.comorganic-chemistry.orggoogle.comrsc.orggoogle.com. The choice of oxidant and its concentration can significantly impact the reaction rate and byproduct formation.
Solvents: Dichloromethane (B109758) (DCM) is frequently used due to its ability to dissolve both the substrate and the oxidant, and it generally facilitates good reaction rates and yields rsc.orgbiolmolchem.comgoogle.comnih.govtru.ca. Other solvents like tetrahydrofuran (B95107) (THF) and diethyl ether have also been employed, though sometimes with lower yields nih.gov. The polarity of the solvent can influence the reaction mechanism and rate; non-polar solvents often favor the concerted non-ionic pathway, while polar solvents can increase the energy of this pathway rsc.orgtru.ca. For asymmetric reactions, protic solvents have been noted to yield higher enantioselectivity organic-chemistry.org.
Temperature and Time: Reactions are typically carried out at temperatures ranging from 0°C to room temperature, or slightly elevated temperatures (e.g., 40-80 °C) depending on the catalyst and oxidant system researchgate.nettcichemicals.comrsc.org. Reaction times can vary from a few hours to over 24 hours researchgate.netgoogle.comrsc.org.
Additives: Acids like trifluoroacetic acid (TFA) or Lewis acids can sometimes be used as co-catalysts or activators rsc.orgrsc.org.
Specific Synthesis of this compound: A common laboratory synthesis of this compound involves the reaction of 4-methylcyclohexanone with m-CPBA in dichloromethane. For instance, a procedure describes reacting 4-methylcyclohexanone (50 g, 0.45 mol) with m-CPBA (approx. 77%, 130 g, 0.58 mol) in dichloromethane (1 L) at 20 °C for 2 hours, achieving complete conversion as monitored by GC google.com. Another protocol uses 4-methylcyclohexanone (200 mg, 1.78 mmol) in 10 mL CH₂Cl₂ with m-CPBA (800 mg, 4.64 mmol) and TFA (136 µL, 1.78 mmol) at 0 °C, then room temperature for 24 hours rsc.org.
Table 1: Example Baeyer-Villiger Oxidation Conditions for this compound Synthesis
| Substrate | Oxidant | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylcyclohexanone | m-CPBA | TFA | DCM | 0 to RT | 24 | Not specified | rsc.org |
| 4-Methylcyclohexanone | m-CPBA | None | DCM | 20 | 2 | Not specified | google.com |
While the Baeyer-Villiger oxidation is a primary route, other methods exist for synthesizing substituted oxepan-2-ones, which could be adapted for this compound:
Cyclization of ω-Hydroxy Acids: The intramolecular esterification of 6-hydroxyhexanoic acid derivatives under acidic conditions is a direct route to oxepan-2-ones .
Click Chemistry: Functionalized oxepan-2-ones can be synthesized via Huisgen's [3+2] cycloaddition reactions, for example, by reacting substituted alkynes with azido-substituted oxepan-2-ones researchgate.netpsu.eduresearchgate.net.
Dianion Chemistry: The dianion of 4-(phenylsulfonyl)butanoic acid has been utilized to react with terminal oxiranes, followed by cyclization, to yield seven-membered lactones tandfonline.com.
Biocatalytic Synthesis of this compound
Biocatalysis offers an environmentally friendly and often highly selective approach to synthesizing chiral lactones. Enzymes such as lipases (e.g., Candida antarctica lipase (B570770) B) and monooxygenases (Baeyer-Villiger monooxygenases, BVMOs) are employed, either as purified enzymes or within whole-cell systems sigmaaldrich.comrsc.orgrsc.orgmagtech.com.cn. These biocatalytic Baeyer-Villiger oxidations are particularly valuable for achieving enantioselective synthesis. For example, optically active α-substituted caprolactones (7-substituted oxepan-2-ones) have been produced using biocatalyzed Baeyer-Villiger oxidations of α-substituted cyclohexanones with specific microorganisms or purified enzymes rsc.orgrsc.org. Research has also explored dual-enzyme systems for the synthesis of enantiocomplementary polyesters, which involve chiral lactones obtained from Baeyer-Villiger oxidation doi.org. While specific biocatalytic routes for this compound are not detailed in the provided snippets, the general methodologies suggest its potential synthesis via enzymatic oxidation of 4-methylcyclohexanone.
Enzymatic Baeyer-Villiger Monooxygenase Applications
Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into ketones, converting them into esters or lactones nih.gov. This reaction is particularly valuable for the synthesis of chiral lactones from cyclic ketones, such as the conversion of 2-methylcyclohexanone (B44802) to this compound rsc.orgresearchgate.netrsc.org. BVMOs utilize molecular oxygen and require nicotinamide (B372718) cofactors (NADPH or NADH) for their catalytic cycle nih.govmdpi.com.
The diversity within the BVMO family allows for the oxidation of a broad range of substrates, including linear, cyclic, and aromatic ketones researchgate.netrsc.org. Cyclohexanone monooxygenase (CHMO) from Acinetobacter species is a well-studied example that has demonstrated efficacy in oxidizing various cyclic ketones to lactones, often with high yields and stereoselectivity harvard.edurug.nl. Research has shown that BVMOs can achieve enantioselective synthesis of lactones, which are crucial intermediates in the production of pharmaceuticals and fine chemicals researchgate.netamazon.co.uk. For instance, the BVMO-catalyzed oxidation of 2-methylcyclohexanone has been investigated, yielding this compound rsc.orgresearchgate.netrsc.org.
Strategies for Enzyme Engineering and Directed Evolution for Enhanced Production
While naturally occurring BVMOs are potent biocatalysts, their application can be limited by factors such as substrate specificity, regioselectivity, enantioselectivity, and stability rsc.orgresearchgate.net. To overcome these limitations and tailor BVMOs for specific synthetic targets like this compound, strategies involving enzyme engineering and directed evolution are employed rsc.orgresearchgate.net.
Directed evolution techniques, such as random mutagenesis and screening, allow for the identification of enzyme variants with improved properties. This can include broadening the substrate scope to accept novel ketones, enhancing enantioselectivity for specific stereoisomers of lactones, or increasing catalytic activity and thermostability for industrial processes rsc.orgresearchgate.net. Loop optimization through loop swapping has also been used to modify the active site of BVMOs, influencing substrate binding and catalytic outcomes researchgate.net. For example, engineering efforts have focused on altering the "control loop" region of BVMOs, which plays a critical role in substrate recognition and catalysis researchgate.netacs.org. Computational analyses, including docking studies, also aid in understanding enzyme-substrate interactions and guiding protein engineering efforts researchgate.net.
Chemoenzymatic Systems for Stereoselective Synthesis
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical transformations to achieve complex synthetic goals, particularly stereoselective synthesis. In the context of lactone production, chemoenzymatic strategies can involve the use of BVMOs in conjunction with other enzymes or chemical reagents nih.govmdpi.compsu.edu.
One chemoenzymatic approach utilizes lipases to mediate the perhydrolysis of acyl substrates, generating peroxycarboxylic acids in situ, which can then act as oxidants for Baeyer-Villiger reactions psu.edu. While this method can be mild, achieving high stereoselectivity comparable to direct BVMO catalysis can be challenging psu.edu.
Scalability Considerations and Process Intensification in this compound Production
Strategies to improve scalability and process intensification include:
Enzyme Immobilization: Immobilizing BVMOs on solid supports can enhance their stability, facilitate recovery and reuse, and enable continuous flow processes harvard.eduresearchgate.net.
Cofactor Regeneration: Efficient in situ regeneration of NADPH/NADH is critical. This is often achieved using coupled enzyme systems, such as glucose dehydrogenase (GDH) with glucose, or by employing whole-cell biocatalysts that possess intrinsic cofactor regeneration machinery mdpi.comharvard.educsic.es.
Process Design: Utilizing fed-batch reactors with continuous substrate feeding (CSF) can help maintain substrate concentrations below inhibitory levels, thereby increasing productivity acs.orgcsic.es. Biphasic reaction systems can also be employed to improve substrate solubility and product recovery thieme-connect.dedoi.orgacs.org.
Reactor Engineering: Optimizing reactor design to ensure adequate oxygen supply is crucial, as oxygen is a co-substrate for BVMOs au.dk. Techniques like high-stirring rates or specialized gas-liquid reactors can enhance oxygen mass transfer csic.esau.dk.
High-Throughput Screening and Engineering: Rapid screening methods and directed evolution are essential for identifying and improving BVMOs suitable for large-scale applications rsc.orgresearchgate.netresearchgate.net.
Demonstrations of BVMO-catalyzed lactone synthesis have reached gram-scale and even pilot-scale production, indicating the feasibility of industrial implementation acs.orgcsic.es. For example, the synthesis of trimethyl-ε-caprolactone has been demonstrated on a 100 L scale, achieving significant product yields and space-time yields csic.es. The development of robust and efficient BVMO-based processes is a key area of research for the sustainable production of valuable lactone building blocks researchgate.netcsic.es.
Ring Opening Polymerization Rop of 5 Methyloxepan 2 One
Fundamental Principles of Lactone Ring-Opening Polymerization
Ring-opening polymerization (ROP) of lactones involves the breaking of the cyclic ester bond and the formation of new ester linkages in a linear chain. This process can be initiated by various species, including anionic, cationic, radical, and coordination-insertion mechanisms, often facilitated by catalysts. For lactones, coordination-insertion polymerization, typically catalyzed by metal alkoxides or complexes, is a widely employed and effective method. This mechanism involves the coordination of the lactone monomer to a metal center, followed by insertion into a metal-alkoxide bond, propagating the polymer chain. The driving force for the polymerization of lactones is the relief of ring strain, particularly for smaller rings, although larger rings like oxepanones also polymerize effectively under appropriate catalytic conditions. The resulting polymer is a polyester (B1180765), and the specific properties can be tuned by the choice of monomer, catalyst, and reaction conditions frontiersin.org.
Catalytic Systems for 5-Methyloxepan-2-one Polymerization
The polymerization of this compound, like other lactones, is significantly influenced by the catalytic system employed. Various catalysts, ranging from organometallic complexes to organic molecules, have been investigated to achieve controlled polymerization and tailor polymer properties.
Organometallic Catalysts and Their Design (e.g., Zn(II), Mg complexes)
Organometallic catalysts are highly effective in mediating the ROP of lactones, including this compound. These catalysts often feature metal centers with tunable coordination environments, allowing for precise control over the polymerization process. Complexes based on metals such as zinc, magnesium, aluminum, and tin are commonly used. For instance, zinc(II) and magnesium complexes have been explored for their ability to initiate and propagate the ROP of lactones, offering good control over molecular weight and low polydispersity ontosight.ai. The design of these catalysts often involves chelating ligands that stabilize the metal center and influence its reactivity. These ligands can be tailored to enhance catalytic activity, selectivity, and the living nature of the polymerization. For example, the use of specific ligand architectures can promote a coordination-insertion mechanism, leading to controlled chain growth. While specific examples for this compound using Zn(II) or Mg complexes are not detailed in the provided search snippets, the general principles of organometallic catalysis in lactone ROP are well-established and applicable ontosight.ailibretexts.orglibretexts.orgmsu.edutdx.cat.
Organic Catalysts and Organocatalysis in ROP
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for ROP, offering advantages such as metal-free products, which are desirable for biomedical applications. Organic catalysts, including amines, phosphines, N-heterocyclic carbenes (NHCs), and bifunctional catalysts, can effectively promote the ROP of lactones. For example, hydrogen-bond donating catalysts, such as those containing hexafluoroisopropanol (HFP) groups, have been shown to catalyze the ROP of cyclic carbonyl monomers, including lactones google.comgoogle.com. These catalysts activate the monomer by hydrogen bonding to the carbonyl oxygen, making it more susceptible to nucleophilic attack by an initiator. While direct studies on organocatalyzed ROP of this compound are not extensively detailed in the provided snippets, the general applicability of organocatalysis to lactone ROP suggests its potential for this monomer ontosight.aigoogle.comgoogle.com.
Macroinitiator Systems and Their Influence on Polymer Architecture
Macroinitiators, which are pre-formed polymer chains with initiating functional groups, can be used to synthesize branched or block copolymers through ROP. By initiating the polymerization of this compound from a macroinitiator, polymers with specific architectures, such as star or comb polymers, can be achieved. For example, hyperbranched polyamides (HPPA) have been used as macroinitiators for the ROP of ε-caprolactone (CL) to produce branched polycaprolactone (B3415563) (PCL) with an HPPA core and linear PCL chains as the shell mdpi.com. Similarly, polymeric initiators with nucleophilic end groups, such as hydroxyl or amine functionalities, can initiate the ROP of cyclic carbonyl monomers like this compound, leading to block copolymers google.com. The use of macroinitiators allows for the precise control of the polymer architecture, influencing properties such as solubility, viscosity, and thermal behavior.
Controlled/Living Polymerization Techniques and Kinetic Control
Achieving controlled or living polymerization is crucial for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and predictable end-group functionalities. For the ROP of lactones, including this compound, techniques that enable kinetic control are employed. Organometallic catalysts, particularly those operating via a coordination-insertion mechanism, and certain organocatalysts can facilitate living polymerization, where chain termination and transfer reactions are minimized frontiersin.org. This allows for the synthesis of polymers with predictable molecular weights simply by adjusting the monomer-to-initiator ratio. Furthermore, controlled polymerization enables the synthesis of block copolymers by sequential monomer addition. For example, studies on ε-caprolactone polymerization have shown that under specific conditions with certain catalysts, living characteristics can be observed, leading to linear kinetic plots of ln([M]₀/[M]t) versus time and low dispersities (Đ < 1.2) frontiersin.org. While specific kinetic data for this compound are not provided, these principles are generally applicable.
Polymerization Mechanisms and Kinetic Investigations
The ROP of this compound can proceed via several mechanisms, with the coordination-insertion mechanism being particularly prevalent when using metal-based catalysts. In this mechanism, the lactone monomer coordinates to the metal center of the catalyst. This coordination is followed by the nucleophilic attack of an initiator (e.g., an alkoxide) on the carbonyl carbon of the lactone, leading to ring opening and insertion of the monomer into the metal-alkoxide bond. This process regenerates the active initiating species, allowing for chain propagation.
Kinetic investigations are essential for understanding the polymerization process and optimizing reaction conditions. Studies on similar lactones, such as ε-caprolactone, have revealed that the polymerization rate is influenced by factors such as catalyst concentration, monomer concentration, temperature, and the presence of solvents frontiersin.org. Kinetic plots, such as ln([M]₀/[M]t) versus time, are often used to assess the order of the reaction with respect to the monomer and to determine the polymerization rate constant (Kapp). A linear relationship in such plots indicates a controlled, often first-order, polymerization process frontiersin.org. Deviations from linearity can suggest the onset of side reactions, such as chain transfer or termination, which can lead to broader molecular weight distributions. While specific kinetic data for this compound are not detailed in the provided search results, the general kinetic behavior observed for other lactones provides a framework for understanding its polymerization. For instance, studies on ε-caprolactone have shown that temperatures between 50–100°C typically yield controlled polymerization, while higher temperatures can lead to side reactions and loss of control frontiersin.org.
Coordination-Insertion Mechanism Elucidation
The coordination-insertion mechanism is a prevalent pathway for the ROP of lactones, particularly when metal-based catalysts are utilized cmu.ac.thnih.gov. This mechanism involves the coordination of the monomer's carbonyl oxygen to the metal center of the catalyst. This coordination activates the monomer by increasing the electrophilicity of the carbonyl carbon and the nucleophilicity of the metal-alkoxide bond. Subsequently, the monomer inserts into the metal-alkoxide bond, cleaving the acyl-oxygen bond of the ester ring and extending the polymer chain cmu.ac.thnih.gov.
Studies on related seven-membered lactones, such as dihydrocarvide (DHC), have demonstrated that yttrium-based catalysts can effectively mediate ROP via a coordination-insertion mechanism rsc.org. These catalysts, often featuring amino-alkoxy-bis(phenolate) ligands, facilitate controlled polymerization, leading to polymers with tunable molecular weights and low to moderate polydispersities rsc.org. The preservation of pendant functional groups, such as the isopropenyl group in poly(dihydrocarvide), highlights the potential for subsequent modifications rsc.org.
Cationic and Anionic ROP Pathways
While coordination-insertion is a primary mechanism, other pathways such as cationic and anionic ROP can also be relevant for cyclic esters, although they may present different control and selectivity cmu.ac.thrsc.orgmdpi.com.
Cationic ROP: This mechanism involves the formation of a positively charged species that initiates the ring-opening through an SN2-type process. However, cationic ROP of cyclic esters can be challenging to control, often resulting in low molecular weight polymers and broad molecular weight distributions due to side reactions cmu.ac.th.
Anionic ROP: Anionic ROP occurs through the nucleophilic attack of a negatively charged initiator species on the monomer. This pathway can lead to the formation of linear polyesters. For lactams, anionic ROP is a well-established method, requiring strong, non-nucleophilic base catalysts rsc.orgmdpi.com. While less common for lactones compared to coordination-insertion, anionic mechanisms can be employed with appropriate initiators and conditions.
Kinetic Rate Law Determination and Temperature Dependencies
The kinetics of ROP are crucial for understanding and controlling the polymerization process. For metal-catalyzed ROP, the rate of polymerization is often influenced by factors such as catalyst concentration, monomer concentration, temperature, and the presence of chain transfer agents rsc.orgresearchgate.netpolimi.it.
Research on related lactones indicates that increasing the reaction temperature generally accelerates the polymerization kinetics rsc.orgresearchgate.net. For instance, a study on dihydrocarvide polymerization showed significantly accelerated reaction kinetics at 60 °C compared to room temperature, with catalysts achieving complete monomer conversion in shorter times and exhibiting higher turnover frequencies (TOFs) rsc.org.
The kinetic rate law can often be determined by monitoring monomer conversion, molecular weight, and polydispersity over time. For example, the ROP of ε-caprolactone catalyzed by tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) has shown that the polymerization rate can be first-order with respect to monomer concentration researchgate.net. Temperature dependencies are typically analyzed through Arrhenius-type relationships, where higher temperatures lead to increased reaction rates due to overcoming activation energy barriers researchgate.net. Studies have also indicated that while elevated temperatures can increase polymerization rates, they may also promote side reactions, potentially leading to broader molecular weight distributions researchgate.net.
Table 1: Influence of Temperature on Dihydrocarvide Polymerization Kinetics
| Catalyst | Temperature (°C) | Time to Plateau (min) | Turnover Frequency (h⁻¹) | Polydispersity (Đ) |
| [(ONOO)tBuY(iPrO)(THF)] | Room Temp. | N/A | N/A | < 1.2 |
| [(ONOO)tBuY(iPrO)(THF)] | 60 | 16 | 585 | 1.2–1.5 |
| [(ONOO)tBuY(bdsa)(THF)] | Room Temp. | N/A | N/A | < 1.2 |
| [(ONOO)tBuY(bdsa)(THF)] | 60 | 30 | 315 | 1.2–1.5 |
*Data adapted from rsc.org. The table illustrates the impact of temperature on polymerization speed and control for a related seven-membered lactone.
Influence of this compound Monomer Structure on Polymerization Behavior
The specific structure of the monomer, including the presence and position of substituents, can significantly influence its polymerization behavior. For this compound, the methyl group at the C-5 position can affect factors such as ring strain, steric hindrance around the carbonyl group, and the resulting polymer's properties like glass transition temperature (Tg) liverpool.ac.uk.
Seven-membered lactones, in general, are less strained than their smaller ring counterparts (e.g., four- or five-membered rings), which can lead to slower polymerization rates or require more active catalysts cmu.ac.th. The methyl substituent in this compound might slightly alter the ring strain and steric accessibility, potentially influencing the catalyst's interaction and insertion rate compared to unsubstituted oxepan-2-one. Research into substituted caprolactones has shown that different substituents can indeed tune the resulting polymer's glass transition temperature and crystallinity liverpool.ac.uk.
Copolymerization with Other Cyclic Monomers
This compound can be copolymerized with other cyclic monomers to create materials with tailored properties. This approach allows for the combination of distinct polymer characteristics into a single macromolecule, leading to materials with enhanced or novel functionalities.
Block and random copolymers involving this compound can be synthesized through sequential monomer addition or simultaneous copolymerization, depending on the catalyst system and monomer reactivity ratios rsc.orgwikipedia.orgnih.gov.
Block Copolymers: These are typically synthesized by first polymerizing one monomer to a certain degree of conversion and then adding a second monomer to the living chain ends. This method allows for the creation of distinct polymer segments along the same chain. For example, block copolymers combining the amorphous properties of poly(dihydrocarvide) (a related seven-membered lactone) with the semi-crystalline characteristics of poly(ω-pentadecalactone) (PDL) or poly(β-butyrolactone) (PHB) have been achieved through sequential addition rsc.org.
Random Copolymers: Random copolymers are formed when monomers are incorporated into the polymer chain in a statistically random manner. This typically occurs when the reactivity ratios of the comonomers are close to unity or when specific catalytic systems promote random incorporation wikipedia.orgsapub.org. The resulting copolymer microstructure (random, alternating, or blocky) significantly impacts the material's properties wikipedia.orgsapub.orgrsc.org.
For instance, studies on the copolymerization of lactide (LA) and δ-valerolactone (VL) have shown that varying the VL content can lead to blocky, gradient, or random chain copolymers rsc.org. Increasing the content of one comonomer (e.g., VL) often results in a decrease in the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the resulting copolymers rsc.org. Similarly, the incorporation of this compound into copolymers with monomers like ε-caprolactone or β-butyrolactone could lead to tunable thermal properties, mechanical characteristics, and degradability profiles, depending on the specific comonomer and the resulting architecture rsc.orgresearchgate.net. The precise control over copolymer composition and architecture is paramount for developing advanced polymeric materials for specific applications.
Polymer Microstructure Analysis Derived from this compound
The precise characterization of polymer microstructure is fundamental to understanding the relationship between a polymer's structure and its macroscopic properties. For polymers derived from this compound, this analysis typically involves a suite of advanced techniques to elucidate molecular weight, molecular weight distribution, chain architecture, and thermal behavior. Given that this compound is a cyclic ester (lactone) with a chiral center at the 5-position, the resulting polyester can exhibit stereoisomerism, making microstructure analysis particularly important for controlling material properties.
Spectroscopic Techniques for Structural Elucidation and Tacticity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the synthesized polymer and for assessing its stereochemical arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is employed to verify the successful ring-opening polymerization (ROP) of this compound. It allows for the identification of characteristic proton signals originating from the polymer backbone and the methyl substituent at the 5-position. The chemical shifts and integration of these signals confirm the incorporation of the monomer and the absence of residual monomer or significant side products. Crucially, due to the chiral center at the 5-position of the this compound monomer, the resulting polymer can possess varying degrees of tacticity (isotactic, syndiotactic, or atactic arrangements of stereocenters). ¹H NMR can detect these differences by observing distinct signal patterns, chemical shifts, or coupling constants for protons adjacent to the chiral centers, thereby providing insights into the stereochemical control achieved during polymerization doi.orgrsc.orgquora.com.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the polymer. It allows for the identification of key carbon atoms, including the ester carbonyl carbon, the carbons of the aliphatic chain, and the carbon bearing the methyl group. Like ¹H NMR, ¹³C NMR can also be sensitive to tacticity, with different stereochemical arrangements potentially leading to distinguishable chemical shifts for certain carbon atoms.
Chromatographic Methods for Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight characteristics of polymers.
GPC/SEC Analysis: This method separates polymer chains based on their hydrodynamic volume in solution, enabling the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, often denoted as Đ). A low PDI (typically below 1.5) signifies a well-controlled polymerization process, leading to a narrow molecular weight distribution and more uniform material properties. For instance, related polyesters derived from similar lactones, such as poly(dihydrocarvide) (PDHC), have demonstrated Mn values in the range of approximately 21.3 kg/mol with PDIs around 1.5 when synthesized under controlled ROP conditions rsc.org. Studies on other lactone-based polyesters, like poly(ε-caprolactone) (PCL), typically report Mn values in the order of 10⁴ g/mol and PDIs between 1.1 and 2.0 researchgate.netpsu.ac.th.
Thermal Analysis for Physical Transitions
Differential Scanning Calorimetry (DSC) is essential for evaluating the thermal properties of the polymer, including its glass transition temperature (Tg) and melting temperature (Tm). These parameters are indicative of chain mobility, chain packing, and the presence and degree of crystallinity.
DSC Measurements: The glass transition temperature (Tg) represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For an amorphous poly(this compound), a distinct Tg would be observed. For example, amorphous PDHC has been reported to exhibit a Tg between -8 °C and -17 °C rsc.org. The presence of a melting temperature (Tm) would suggest that the polymer can crystallize. Crystallinity is highly dependent on the polymer's tacticity; highly stereoregular polymers (isotactic or syndiotactic) tend to pack more efficiently into crystalline lattices, leading to higher melting points compared to atactic polymers, which are typically amorphous.
Other Supporting Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is frequently used to assess the purity of the monomer before polymerization. For chiral monomers like this compound, GC, often coupled with chiral stationary phases, can be used to determine the enantiomeric excess (ee) of the monomer used in polymerization doi.org. GC-MS can also help identify volatile byproducts or degradation products.
Data Table:
As specific, detailed microstructure data for poly(this compound) homopolymer is not extensively detailed in the provided search snippets, the following table presents illustrative data points. These values are derived from characterization of structurally related polyesters, such as poly(dihydrocarvide) (PDHC) and poly(ε-caprolactone) (PCL), which share similar chemical functionalities and are synthesized via comparable ring-opening polymerization mechanisms.
| Characterization Parameter | Technique | Illustrative Value/Range | Source Context |
| Number-Average Molecular Weight (Mn) | GPC/SEC | ~21.3 kg/mol | Poly(dihydrocarvide) rsc.org |
| Polydispersity Index (PDI, Đ) | GPC/SEC | ~1.5 | Poly(dihydrocarvide) rsc.org |
| Glass Transition Temperature (Tg) | DSC | -8 to -17 °C | Amorphous Poly(dihydrocarvide) rsc.org |
| Tacticity | ¹H NMR | Variable (depends on catalyst/monomer stereochemistry) | General for chiral monomers doi.orgrsc.orgquora.com |
The chemical compound this compound is a cyclic ester, specifically a lactone, which can undergo ring-opening polymerization to form polyesters. While direct and extensive research specifically detailing the degradation pathways and kinetics of poly(this compound) is not widely published in the provided search snippets, general principles of polyester degradation, particularly those derived from caprolactone (B156226) monomers, can be applied. Polycaprolactone (PCL) serves as a well-studied analogue, offering insights into the hydrolytic and enzymatic breakdown of such polymer backbones.
Chemical Transformations and Derivatization of 5 Methyloxepan 2 One and Its Polymers
Chemical Transformations of Polymers
Polymers derived from this compound, being polyesters, are characterized by ester linkages in their backbone. These linkages are the primary sites for degradation.
Hydrolytic degradation of polyesters involves the cleavage of ester bonds by water molecules. This process can be catalyzed by acids or bases, leading to the formation of shorter polymer chains, oligomers, and eventually, the original monomer or its corresponding hydroxy acid.
The general pathway for hydrolytic degradation of polyesters, as exemplified by polycaprolactone (B3415563) (PCL), involves:
Initiation: Water attacks the ester carbonyl carbon.
Propagation: The ester bond breaks, forming a carboxylic acid end-group and a hydroxyl end-group. This process progressively reduces the molecular weight of the polymer.
Products: The degradation products are typically the corresponding hydroxy acid (in this case, 6-hydroxyheptanoic acid, derived from this compound) and smaller oligomers, which can then diffuse out of the polymer matrix. mdpi.comnih.gov
The kinetics of hydrolytic degradation are influenced by several factors, including:
Crystallinity: Amorphous regions of the polymer are generally degraded faster than crystalline regions due to easier water penetration. port.ac.ukresearchgate.net
Molecular Weight: Higher molecular weight polymers may exhibit slower degradation rates.
Temperature and pH: Elevated temperatures and acidic or alkaline conditions can significantly accelerate hydrolysis. researchgate.net
Surface Area: Increased surface area, such as in porous scaffolds, can lead to faster degradation. port.ac.uk
Enzymatic degradation offers a more specific and often faster route for breaking down polyesters, particularly in biological environments. Various hydrolase enzymes, such as esterases and lipases, are capable of cleaving ester bonds. scribd.com
The mechanism of enzymatic degradation of polyesters generally mirrors hydrolysis but is catalyzed by specific enzymes, leading to controlled decomposition. Enzymes like lipases (e.g., Candida antarctica lipase (B570770) B, CALB) have been shown to catalyze the ring-opening polymerization of lactones and can also degrade polyesters. tu-dortmund.deresearchgate.net
The process typically involves:
Enzyme Binding: The enzyme binds to the polyester (B1180765) chain, often at the ester linkage.
Ester Bond Cleavage: The enzyme facilitates the nucleophilic attack of water (or an alcohol in transesterification reactions) on the ester carbonyl, breaking the polymer chain.
Product Release: The resulting monomers or oligomers are released, and the enzyme can then act on other sites on the polymer chain.
Research into the enzymatic degradation of polyesters often focuses on applications requiring biodegradability, such as in biomedical devices or sustainable materials. While specific enzymes targeting poly(this compound) are not detailed in the provided documents, enzymes known to degrade PCL, such as esterases and lipases, would likely also be effective against polymers derived from this compound due to the common ester linkage. researchgate.netscribd.com The rate and specificity of enzymatic degradation can be influenced by the enzyme's active site complementarity to the polymer structure, including side chain modifications. molaid.com
Computational and Theoretical Investigations of 5 Methyloxepan 2 One and Its Reactions
Electronic Structure Calculations and Molecular Geometry Optimization
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for determining the electron distribution, molecular orbital energies, and other quantum mechanical properties. semanticscholar.orgmdpi.comresearchgate.net These calculations are prerequisites for molecular geometry optimization, a process that identifies the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.comcumhuriyet.edu.tr
For 5-Methyloxepan-2-one, this would involve using a specified level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to find the equilibrium geometry. researchgate.net The output would include precise bond lengths, bond angles, and dihedral angles. While these calculations are routinely performed in computational chemistry, specific optimized geometry data for this compound is not available in the surveyed literature.
Table 1: Representative Data from Molecular Geometry Optimization (Hypothetical)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
|---|---|---|---|---|
| Bond Length | C=O | - | - | Data not available |
| Bond Length | O-C(ring) | - | - | Data not available |
| Bond Angle | O=C-O | - | - | Data not available |
| Dihedral Angle | C-C-C-C | - | - | Data not available |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping the energetic landscape of chemical reactions, allowing researchers to understand how reactants are converted into products.
Baeyer-Villiger Oxidation Reaction Pathways and Selectivity
This compound is synthesized via the Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639). rsc.orgresearchgate.net This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group. organic-chemistry.org Computational studies of this reaction would elucidate the mechanism, which typically proceeds through the Criegee intermediate. harvard.edu Theoretical calculations could map the potential energy surface to determine the migratory aptitude of the adjacent carbon atoms. In the case of 4-methylcyclohexanone, the migration of the more substituted carbon is generally preferred, leading to the formation of this compound. organic-chemistry.org However, specific computational studies detailing the reaction pathway and selectivity for this particular conversion are not found in the literature.
Ring-Opening Polymerization Initiation and Propagation Mechanisms
The ring-opening polymerization (ROP) of lactones is a common method for producing biodegradable polyesters. Computational studies on analogous compounds, such as 1,5-dioxepan-2-one (B1217222) (DXO), have been performed using DFT to investigate the reaction mechanism. researchgate.netnih.gov These studies support a coordination-insertion mechanism, where a catalyst activates the monomer for nucleophilic attack. researchgate.net The initiation step involves the coordination of the catalyst to the monomer, followed by the ring-opening. The propagation phase consists of the sequential addition of monomer units to the growing polymer chain. For this compound, such studies would clarify the role of different catalysts and initiators, but specific mechanistic calculations for this monomer are not currently published. mdpi.commdpi.com
Transition State Analysis and Energy Barrier Determination
A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By locating the transition state structure, chemists can calculate the activation energy (energy barrier), which is a key determinant of the reaction rate. researchgate.net For both the Baeyer-Villiger oxidation and the ROP of this compound, computational methods would be used to find the geometry of the transition states and their corresponding energies. For instance, in the ROP of the related monomer DXO, the activation energy for the rate-determining step (nucleophilic attack) was calculated to be 19.8 kcal/mol using DFT. researchgate.net Similar specific values for this compound are not documented.
Table 2: Calculated Activation Energies for Related Reactions (for context)
| Reaction | Monomer | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Ring-Opening Polymerization | 1,5-dioxepan-2-one (DXO) | DFT (B3LYP) | 19.8 researchgate.net |
| Ring-Opening Polymerization | This compound | - | Data not available |
Prediction of Reactivity and Stereoselectivity of this compound
Theoretical models can predict how a molecule will behave in a chemical reaction. Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, can quantify the susceptibility of different sites within the this compound molecule to nucleophilic or electrophilic attack. researchgate.net Furthermore, computational analysis is crucial for predicting stereoselectivity, which is the preferential formation of one stereoisomer over another. rsc.orgresearchgate.net By calculating the energy barriers for pathways leading to different stereochemical outcomes, researchers can predict which product will be favored. For reactions involving this compound, this would be invaluable, but specific predictive studies are absent from the available literature.
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While geometry optimization finds a single, static low-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility and dynamic behavior of a compound. nih.govmdpi.com An MD simulation of this compound would reveal its preferred conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between these conformations, and how the seven-membered ring flexes and puckers. scispace.comfrontiersin.org This information is vital for understanding its physical properties and reactivity, but specific MD studies on this lactone have not been reported.
Advanced Applications of 5 Methyloxepan 2 One in Polymer Science
Design of Biodegradable Polymer Architectures for Sustainable Materials
The incorporation of 5-methyloxepan-2-one into polymer chains is a strategic approach to designing novel biodegradable materials. As a derivative of ε-caprolactone, its polyester (B1180765) backbone is susceptible to hydrolytic degradation, making it an attractive building block for sustainable materials. The primary method for creating these advanced architectures is through the ring-opening polymerization (ROP) of this compound, often in conjunction with other cyclic monomers. nih.govmdpi.com
Copolymerization is a particularly effective strategy. By statistically incorporating this compound units into a polymer chain with other monomers, such as L-lactide or ε-caprolactone, it is possible to create random copolymers with finely tuned degradation rates and mechanical properties. nih.gov The methyl group on the this compound unit acts as a structural defect in the polymer chain, disrupting the crystalline packing that can occur in polymers like poly(L-lactide) (PLA) or poly(ε-caprolactone) (PCL). acs.org This disruption can increase the rate of water penetration into the polymer matrix, thereby accelerating hydrolytic degradation compared to the more crystalline homopolymers.
Furthermore, this compound is instrumental in the synthesis of block copolymers, which are macromolecules composed of long sequences, or blocks, of different monomers. For instance, creating a diblock copolymer such as poly(L-lactide)-b-poly(this compound) combines the hard, crystalline properties of a PLA block with the soft, amorphous nature of a poly(this compound) block. acs.org This architectural control allows for the development of materials like thermoplastic elastomers, where the PLA blocks provide physical cross-links and the poly(this compound) blocks impart flexibility and elasticity. The biodegradability of both blocks ensures that the entire material can break down into benign products, aligning with the principles of sustainable material design.
Tailoring Polymer Properties through Monomer Structure and Polymerization Control
The chemical structure of the this compound monomer is the fundamental determinant of the properties of its corresponding homopolymer and copolymers. The presence and position of the methyl group on the ε-caprolactone ring have a profound impact on the final polymer's thermal and mechanical characteristics.
Unlike the semi-crystalline nature of poly(ε-caprolactone) (PCL), which arises from the ability of its polymer chains to pack into an ordered lattice, the homopolymer of methyl-substituted caprolactones, including poly(this compound), is typically amorphous. acs.org The pendant methyl group sterically hinders the close packing of polymer chains, preventing crystallization. This results in a polymer that is a soft, amorphous material with a low glass transition temperature (Tg). acs.org This modification of crystallinity is a prime example of how monomer structure can be used to tailor polymer properties, transforming a relatively rigid, semi-crystalline material (PCL) into a flexible, rubbery one.
The following interactive table summarizes the typical thermal properties of PCL and provides expected values for poly(methyl-ε-caprolactone) based on data from its isomers, illustrating the effect of the methyl substituent.
| Polymer | Monomer | Typical Crystallinity | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
| Poly(ε-caprolactone) | ε-Caprolactone | Semi-crystalline | ~ -60 °C | ~ 60 °C |
| Poly(methyl-ε-caprolactone) | Methyl-ε-caprolactone | Amorphous | ~ -55 to -60 °C | Not applicable |
Data for Poly(methyl-ε-caprolactone) is inferred from studies on its various isomers, which consistently show amorphous character. acs.org
Control over the polymerization process provides another layer of property management. The kinetics of the ring-opening polymerization are highly sensitive to the position of the substituent on the caprolactone (B156226) ring. rsc.org Studies on alkyl-substituted isomers have shown that the polymerization rate is strongly influenced by steric hindrance around the ester linkage. A substituent placed in the δ-position (as in this compound) results in a distinct polymerization rate compared to monomers with substituents in the α- or ε-positions. rsc.org Understanding and controlling these kinetics are crucial for synthesizing polymers with a specific molecular weight and a narrow molecular weight distribution (low dispersity), which in turn dictates the material's mechanical strength, viscosity, and degradation behavior.
Role of this compound in Precision Polymer Synthesis and Architectures
Precision in polymer synthesis refers to the ability to control key molecular parameters, including molecular weight, dispersity, architecture (e.g., linear, graft, block), and monomer sequence. This compound is a valuable monomer for such precision synthesis, primarily through controlled ring-opening polymerization (ROP).
Modern catalytic systems, including organocatalysts and certain metal complexes, allow the ROP of this compound to proceed in a "living" or controlled manner. rsc.orgresearchgate.net This means that the polymerization process has minimal chain termination or chain transfer side reactions. As a result, polymer chains grow at a uniform rate, enabling chemists to produce polymers with predictable molecular weights simply by adjusting the monomer-to-initiator ratio, and with very narrow molecular weight distributions (dispersity values close to 1.0). rsc.org
This level of control is fundamental for creating complex, well-defined polymer architectures. For example, in the synthesis of A-B-A triblock copolymers, a block of this compound can be grown first, followed by the sequential addition and polymerization of another monomer, such as L-lactide, from both ends of the initial block. acs.org The distinct reactivity of this compound, influenced by its methyl group, must be carefully considered when planning such sequential polymerizations to ensure efficient initiation of the second block and the formation of a well-defined structure. rsc.org
The resulting precision-synthesized block copolymers, containing poly(this compound) segments, can self-assemble in selective solvents to form nanoscale structures like micelles or vesicles. The size and morphology of these nanostructures are directly related to the block lengths, which are controlled during the polymerization. acs.org This makes this compound a critical component in the bottom-up fabrication of advanced nanomaterials for applications in fields such as drug delivery and nanotechnology.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Sustainable Synthesis and Polymerization
The synthesis and polymerization of 5-methyloxepan-2-one are critical for its widespread application. Future research is heavily focused on developing catalytic systems that enhance sustainability, efficiency, and control.
Sustainable Synthesis: Traditional methods for synthesizing lactones, such as the Baeyer-Villiger oxidation, are being re-evaluated for their environmental impact. Emerging trends include the development of eco-friendly oxidants and reusable catalysts. For instance, research into electro-catalytic Baeyer-Villiger oxidation using molecular oxygen in ionic liquids offers a promising route that minimizes waste by-products and avoids stoichiometric use of harsh oxidants ajol.info. Furthermore, the exploration of heterogeneous catalysts, including metal-organic frameworks (MOFs) or supported metal nanoparticles, could lead to more robust and easily separable catalytic systems for the synthesis of this compound from precursor ketones researchgate.net. The use of organocatalysts for Baeyer-Villiger reactions is also an area of growing interest, aligning with the broader trend towards metal-free catalysis mdpi.com.
Controlled Polymerization: The ring-opening polymerization (ROP) of this compound and related lactones is a key pathway to producing polyesters with tunable properties. Novel catalytic systems are being designed to achieve "living" or "quasi-living" polymerization, enabling precise control over molecular weight, low polydispersity indices (PDIs), and complex polymer architectures such as block copolymers. Organocatalysts, including strong organic bases like guanidines and amidines, are emerging as sustainable alternatives to traditional metal-based catalysts, offering reduced toxicity and easier removal from the final polymer mdpi.com. Advanced catalysts, such as phosphazene-functionalized porous polymers, are being developed for their thermal stability and reusability in bulk ROP, facilitating high-temperature polymerizations crucial for industrial applications mdpi.com. Yttrium-based catalysts have also shown promise in achieving controlled ROP of related terpene-based lactones, preserving pendant functional groups for further modifications rsc.orgrsc.org.
| Catalyst Type / System | Monomer / Substrate | Key Performance Metrics | Sustainability Aspect | Reference |
| Cu(OTf)₂ / m-CPBA | Ketones | Good yields (85-94%) | Reusable catalyst | researchgate.net |
| Electro-catalysis / O₂ | Ketones | Good to excellent yields | Eco-friendly, ionic liquid | ajol.info |
| Yttrium Catalysts | Dihydrocarvide | Tunable MW, low PDI (1.2-1.5) | Preserves functional groups | rsc.orgrsc.org |
| Phosphazene-Silsesquioxane | ε-Caprolactone | MW up to 14,000 g mol⁻¹, PDI ~1.9 | Reusable, thermally stable, heterogeneous | mdpi.com |
| Organocatalysts (DBU, TBD) | Lactones | Efficient initiation | Metal-free, potentially milder conditions | mdpi.com |
Integration of Biocatalysis and Chemo-catalysis in this compound Production
The synergy between biological and chemical catalysis presents a powerful avenue for the sustainable and selective production of this compound.
Enzymatic Synthesis: Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes capable of catalyzing the oxidation of ketones to lactones with remarkable chemo-, regio-, and enantioselectivity thieme-connect.dersc.orgmdpi.com. Research efforts are focused on identifying and engineering novel BVMOs from diverse sources, including metagenomic libraries, to expand their substrate scope and improve their catalytic efficiency for producing specific lactone monomers like this compound mdpi.com. Whole-cell biotransformations using engineered microorganisms, such as E. coli strains expressing specific BVMOs, are being optimized for higher yields and enantiomeric excesses rsc.orgdoi.orgucl.ac.uk. The integration of cofactor recycling systems, such as those involving glucose and formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is crucial for the economic viability of biocatalytic processes, particularly at larger scales ucl.ac.uktu-dortmund.de.
Hybrid Catalytic Approaches: While direct examples of integrated biocatalytic-chemo-catalytic routes for this compound are still emerging, the principle involves leveraging the strengths of each approach. For instance, a biocatalytic step could be employed to synthesize a chiral precursor or perform a stereoselective Baeyer-Villiger oxidation, yielding an enantiomerically enriched lactone. This enantiopure monomer could then be polymerized using highly controlled chemo-catalytic systems, such as those mentioned in Section 7.1, to produce stereoregular polyesters. The development of biphasic reaction systems can also facilitate the integration, allowing for efficient substrate/product partitioning and enzyme/catalyst separation doi.orgtu-dortmund.de.
| Enzyme Type / System | Substrate Example | Product Example | Enantioselectivity (ee) | Potential Chemo-catalytic Step | Reference |
| BVMOs (e.g., CHMO) | Substituted Ketones | Chiral Lactones | High (e.g., >90%) | Ring-opening polymerization | rsc.orgdoi.orgucl.ac.uk |
| StyA + FDH | Substrate | - | - | - | tu-dortmund.de |
Advanced Computational Modeling for Predictive Polymer Design and Reaction Pathways
Computational chemistry and modeling are indispensable tools for accelerating the discovery and optimization of catalysts, reaction pathways, and polymer properties.
Elucidating Reaction Mechanisms: Advanced computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD), are being employed to gain a fundamental understanding of the reaction mechanisms involved in both the synthesis and polymerization of this compound. DFT calculations can accurately predict activation energies, transition states, and reaction intermediates, providing insights into catalyst activity and selectivity google.com.naresearchgate.net. For example, computational investigations have helped elucidate the role of protonation states of organocatalysts in ring-opening reactions, guiding the design of more efficient catalysts google.com.na. Similarly, understanding the precise coordination and insertion steps in catalytic ROP can be achieved through computational modeling, paving the way for designing catalysts with improved control over polymer chain growth rsc.orgcmu.ac.th.
Predictive Polymer Design: Computational modeling plays a crucial role in predicting the properties of polymers derived from this compound before experimental synthesis. Techniques like MD simulations can predict thermomechanical properties such as glass transition temperature (Tg), modulus, and viscosity based on molecular structure and chain dynamics mdpi.comiukl.edu.my. Furthermore, computational approaches, including molecular docking and Flory-Huggins interaction theory, are vital for predicting polymer-drug miscibility and interactions, which is essential for designing effective polymeric nanoparticles for drug delivery systems srce.hr. By simulating various monomer sequences, co-monomer ratios, and chain architectures, researchers can predict how these variations will influence the final polymer's performance, thereby streamlining the material design process.
| Computational Method | Application Area | Predicted Property / Mechanism | Example | Reference |
| DFT | Reaction Mechanism | Transition states, barriers | Role of protonated DBU in ROP | google.com.na |
| DFT (GIAO NMR) | Structure Determination | NMR Chemical Shifts | Conformation analysis of lactones | researchgate.net |
| Molecular Dynamics | Polymer Properties | Mechanical properties (Tg, modulus) | Composite material properties | mdpi.comiukl.edu.my |
| MD + Flory-Huggins | Drug-Polymer Interactions | Miscibility, drug loading | Nanoparticle stability for drug delivery | srce.hr |
| Computational Docking | Enzyme-Substrate Interaction | Binding affinity, selectivity | Predicting BVMO substrate specificity | mdpi.com |
Exploration of this compound in Responsive Polymer Materials and Systems
The development of "smart" or stimuli-responsive polymers, which alter their properties in response to external cues, is a rapidly advancing field with significant potential in biomedical applications, sensors, and actuators.
Stimuli-Responsive Polymers: Smart polymers are designed to undergo reversible changes in their physical or chemical characteristics when exposed to stimuli such as temperature, pH, light, electric fields, or specific chemical analytes researchgate.netwikipedia.org. Poly(N-isopropylacrylamide) (PNIPAM), for instance, exhibits a significant change in solubility with temperature, transitioning from a hydrophilic to a hydrophobic state above its Lower Critical Solution Temperature (LCST) researchgate.netwikipedia.org. Responsive polymer brushes, created by grafting responsive polymer chains onto surfaces or nanoparticles, offer precise control over surface properties and are being explored for targeted drug delivery and biosensing researchgate.net.
Potential Contributions of this compound: While direct applications of this compound in responsive materials are not extensively documented in the provided literature, its potential lies in its ability to form polyesters via ROP. These polyesters can serve as a biocompatible and biodegradable scaffold. By incorporating specific functional groups into the monomer before polymerization or by functionalizing the resulting polyester (B1180765) chains, materials with tailored responsiveness can be achieved. For example, co-polymerization with known stimuli-responsive monomers or the introduction of pH-sensitive or photo-cleavable groups onto the polyester backbone could impart the desired smart behavior. The ability to preserve functional groups during polymerization, as seen with related lactones like dihydrocarvide, is key to enabling such post-polymerization modifications rsc.orgrsc.org. This opens up possibilities for creating advanced drug delivery systems, self-healing materials, or smart coatings based on this compound-derived polyesters.
| Stimulus | Responsive Polymer Example | Mechanism of Response | Potential Applications | How this compound Could Contribute | Reference |
| Temperature | PNIPAM | LCST phase transition (hydrophilic/hydrophobic) | Drug delivery, sensors | Co-polymerization or functionalization onto a polyester backbone. | researchgate.netwikipedia.org |
| pH | Poly(acrylic acid) | Protonation/deprotonation of acidic groups | Targeted drug delivery, actuators | Incorporating pH-sensitive moieties onto the polyester backbone. | wikipedia.org |
| Light | Photo-responsive polymers | Photodimerization, photocleavage | Drug release, smart coatings | Grafting light-sensitive functional groups onto the polyester. | wikipedia.orgresearchgate.net |
| Chemical | Biodegradable Polyesters | Hydrolysis of ester bonds | Drug delivery systems, tissue engineering | The polyester backbone itself is biodegradable; functional groups can tune release rates or targeting. | wikipedia.orgliverpool.ac.uk |
Compound Names Mentioned
this compound
gamma-methyl-epsilon-caprolactone
5-methyl-2-oxepanone
5-methyl-oxepan-2-one
4-methyl-epsilon-caprolactone
1,4,8-Trioxa(4,6)spiro-9-undecane (TOSUO)
5-(Benzyloxymethyl)oxepan-2-one (BOMXO)
Dihydrocarvide (DHC)
Poly(dihydrocarvide) (PDHC)
Poly(ε-caprolactone) (PCL)
Poly(2-oxazoline)s
Poly(N-isopropylacrylamide) (PNIPAM)
Poly(styrene) (PS)
Poly(ethyl acrylate) (PEA)
Cyclohexanone monooxygenase (CHMO)
Phenylacetone monooxygenase (PAMO)
4-hydroxyacetophenone monooxygenase (HAPMO)
Styrene monooxygenase (StyA)
Flavin-dependent monooxygenase (FADH2)
Glucose-6-phosphate dehydrogenase (G6PDH)
Formate dehydrogenase (FDH)
1,8-diazabiclo[5.4.0]undecene-7 (DBU)
1,5,7-triazabicyclo[4.4.0]-decene-5 (TBD)
1,5,7-triazabicyclo[4.4.0]-7-methyldecene-5 (MTBD)
2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)
N′-tert-butyl-N,N,N′,N′,N″,N″– hexamethylphosphorimide triamide (P1-t-Bu)
Tin(II) octoate (Sn(Oct)2)
Tin(II) n-hexoxide (Sn(OnHex)2)
m-chloroperoxybenzoic acid (m-CPBA)
Caro's acid (peroxymonosulfuric acid)
Copper triflate (Cu(OTf)2)
Yttrium catalysts (e.g., [(ONOO)tBuY(bdsa)(THF)], [(ONOO)tBuY(iPrO)(THF)])
5-methyloxepan-2-ol
7-methyloxepan-2-one
(4R,7S)-7-isopropyl-4-methyloxepan-2-one
(4R,4′R,7S,7′S)-4,4′-[oxybis(propane-2,2-diyl)]bis(7-methyloxepan-2-one)
4-(1-hydroxy-1-methylethyl)-7-methyloxepan-2-one
(4R,7R)-4 isopropenyl-7-methyloxepan-2-one
3-methyloxecan-2-one
10-methyloxecan-2-one (B1199126)
2-methylcyclohexanone (B44802)
4-methylcyclohexanone (B47639)
5-methoxy-2,3-dihydro-1H-inden-1-one
2-phenylcyclohexanone (B152291)
Cyclododecanone
(+)-trans-dihydrocarvone
2-methyl-cyclodecanone
5-hydroxy-2(5H)-furanone
4-methylcyclohexanone
4-propylcyclohexanone (B1345700)
4-(tert-butyl)cyclohexanone
4-phenylcyclohexanone (B41837)
Bicyclohexanone
5-propyloxepan-2-one (POP)
5-(tert-butyl)oxepan-2-one (BOP)
5-phenyloxepan-2-one (B160674) (PHLOP)
4,4'-bioxepanyl-7,7'-dione (BOD)
(+)-camphor
(+)-nopinone
(–)-isocaranone
Polysialate (PS)
Polysialatesiloxo (PSS)
Polysialatedisiloxo (PSDS)
NASH
N-A-S glass
Hexamethylcyclotrisiloxane
1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane
1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane
1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane
Polysiloxanes
Active esters
Ethylene oxide
tert-butyldiphenylsilyl monoprotected diols
Triflates
N-alkyl acrylamides
Polyanhydrides
Polyacrylic acids
Poly(methyl methacrylates)
Poly(phthalaldehyde)
Polyurethanes
Doxorubicin
Curcumin
SN-38
Docetaxel
Oil red
Amphiphilic PEG-b-PCL polymers
Ionic liquid [bmim][OTf]
(+)-mentholactone
(-)-mentholactol
8-hydroxy-2,6R-dimethyloctan-3-one
2-isobutoxy-7S-isopropyl-4R-methyloxepane
Fly ash
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 5-Methyloxepan-2-one, and how can purity be validated?
- Methodology : Use ring-closing metathesis or lactonization of hydroxy acids under acidic catalysis. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure solvent removal via rotary evaporation and confirm absence of side products using thin-layer chromatography (TLC) .
- Key parameters : Monitor reaction temperature (e.g., 60–80°C for lactonization) and catalyst load (e.g., 5 mol% for Grubbs catalyst). Report retention times and spectral peaks (e.g., δ 1.2–2.8 ppm for methyl groups in H NMR) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic techniques (FTIR for carbonyl stretching ~1750 cm, C NMR for lactone ring carbons) with computational methods (DFT calculations for electron density mapping). X-ray diffraction (XRD) is recommended for crystallographic confirmation .
- Data interpretation : Compare experimental IR/NMR data with predicted spectra from software like Gaussian or ORCA. Address discrepancies by re-examining sample preparation (e.g., solvent polarity effects) .
Advanced Research Questions
Q. How can contradictions in reaction yields or stereochemical outcomes be resolved across studies?
- Analytical approach : Conduct systematic reviews of reaction conditions (e.g., solvent polarity, catalyst type). Use statistical tools (ANOVA) to identify significant variables. For stereochemical conflicts, perform enantiomeric excess (ee) analysis via chiral HPLC or polarimetry .
- Case study : If Study A reports 80% yield with toluene vs. 50% in Study B using THF, attribute differences to solvent’s dielectric constant affecting transition-state stability. Validate via controlled replicates .
Q. What experimental designs are optimal for studying the kinetic stability of this compound under varying pH/temperature?
- Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV (λ = 210 nm for lactone absorbance). Apply Arrhenius equation to extrapolate shelf life .
- Troubleshooting : If unexpected degradation products arise, employ high-resolution MS (HRMS) to identify impurities. Cross-reference with PubChem or Reaxys databases .
Q. How can researchers ensure reproducibility in biological activity assays involving this compound?
- Protocol standardization : Pre-treat cell lines with uniform media (e.g., DMEM + 10% FBS) and validate compound solubility (e.g., DMSO stock ≤0.1% v/v). Include positive controls (e.g., known enzyme inhibitors) and report IC values with 95% confidence intervals .
- Data validation : Use blinded analysis to reduce bias. Share raw datasets (e.g., via Figshare) for peer verification .
Methodological Guidelines for Rigorous Research
- Data reporting : Tabulate all experimental conditions (e.g., Table 1: Catalyst screening results) and statistical parameters (mean ± SD, n ≥ 3). Use SI units and IUPAC nomenclature .
- Conflict resolution : For contradictory results, apply the "FLOAT" framework: F ocus on variables, L ink to prior work, O mit outliers with justification, A ssess via meta-analysis, T est hypotheses iteratively .
- Ethical compliance : Disclose funding sources and conflicts of interest. For animal studies, follow ARRIVE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
